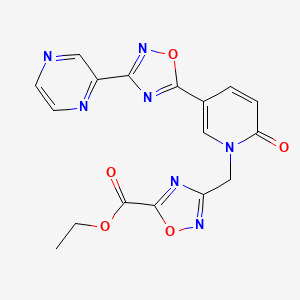
4-Bromo-5-(difluoromethyl)-1,3-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-5-(difluoromethyl)-1,3-dimethylpyrazole” is a chemical compound with the CAS Number: 1451392-65-6 . It has a molecular weight of 196.98 . The IUPAC name for this compound is 4-bromo-3-(difluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Enol Lactone Synthesis
A study by Itoh & Kanemasa (2003) demonstrates the application of 4-bromo-3,5-dimethylpyrazole in synthesizing enol lactones, providing a new synthetic route to these compounds.
Palladium-Catalyzed Arylation
Yan et al. (2012) explored the palladium-catalyzed direct arylation of pyrazoles, including derivatives of 4-bromo-3,5-dimethylpyrazole, to synthesize 4-arylated pyrazoles.
Nucleoside Modification and Cytostatic Activity
In research by Lópe et al. (1980), 4-bromo-3,5-dimethylpyrazole nucleosides demonstrated cytostatic activity against HeLa cell cultures, indicating potential biomedical applications.
Tautomerism and Magnetic Resonance Studies
Research conducted by Trofimenko et al. (2007) delves into the tautomerism of 4-bromo-1H-pyrazoles, including their study through magnetic resonance spectroscopy.
Oxidation Reactions
A study by Baumstark & Chrisope (1981) presents the oxidation of amines and sulfides by a pyrazole derivative, demonstrating the compound's reactivity.
Polarized IR Spectroscopy Analysis
Hachuła et al. (2014) used polarized IR spectroscopy to study 4-bromo-3,5-dimethylpyrazole, revealing insights into its molecular interactions.
Antibacterial and Antifungal Activities
In a study by Pundeer et al. (2013), derivatives of 4-bromo-3,5-dimethylpyrazole were synthesized and evaluated for their antimicrobial activities.
Electrosynthesis of Pyrazole Derivatives
Lyalin et al. (2010) conducted electrosynthesis of 4-bromo-3,5-dimethylpyrazole, demonstrating its potential in organic synthesis.
DNA Photocleavage Study
Research by Sharma et al. (2020) involved the synthesis of pyrazole derivatives, including those related to 4-bromo-3,5-dimethylpyrazole, for DNA photocleavage studies.
Photoluminescence Studies
A study by Morishima et al. (2014) explored the photoluminescence properties of silver(I) complexes with halopyrazolato ligands, including 4-bromo-3,5-dimethylpyrazole.
Safety and Hazards
The safety information available indicates that “4-Bromo-5-(difluoromethyl)-1,3-dimethylpyrazole” is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
4-bromo-5-(difluoromethyl)-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-3-4(7)5(6(8)9)11(2)10-3/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUGKWECWFOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946817-19-1 |
Source


|
| Record name | 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)

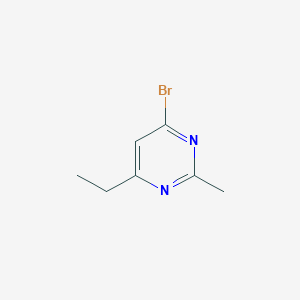

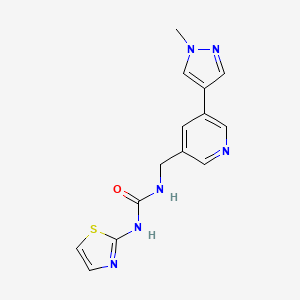
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2433771.png)
![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2433772.png)
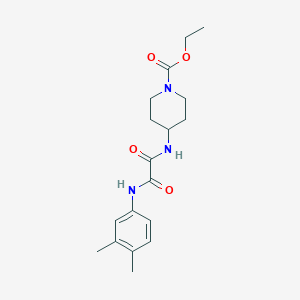

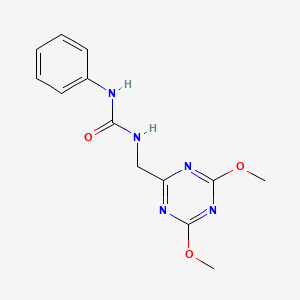
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)


